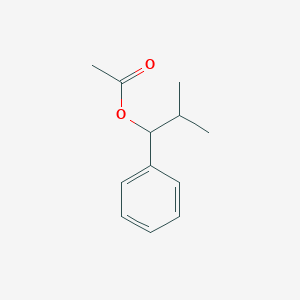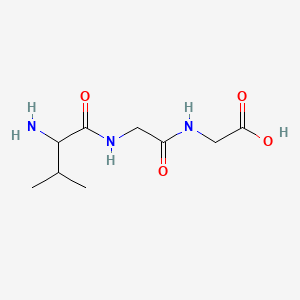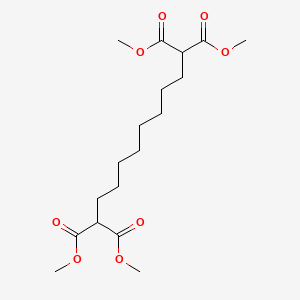
(2-Methyl-1-phenylpropyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1-phenylpropyl) acetate can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanol with acetic acid in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial biotransformations. Various microbial strains, such as Saccharomyces cerevisiae, are employed to convert prochiral or racemic substrates into optically pure this compound through enantioselective hydrolysis .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-1-phenylpropyl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methyl-2-phenylpropionic acid.
Reduction: Reduction reactions can convert it back to 2-methyl-2-phenylpropanol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Methyl-2-phenylpropionic acid.
Reduction: 2-Methyl-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1-phenylpropyl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving microbial biotransformations and enzyme catalysis.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2-Methyl-1-phenylpropyl) acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into different metabolites. These metabolites can then exert their effects through interactions with cellular receptors and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-3-phenylpropionic acid
- 2-Methyl-3-phenylpropanal
- 2-Methyl-3-phenyl-1-propanol
Comparison: (2-Methyl-1-phenylpropyl) acetate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its analogs. For instance, while 2-Methyl-3-phenylpropionic acid is an acid, this compound is an ester, leading to differences in reactivity and applications .
Eigenschaften
CAS-Nummer |
5706-87-6 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(2-methyl-1-phenylpropyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-9(2)12(14-10(3)13)11-7-5-4-6-8-11/h4-9,12H,1-3H3 |
InChI-Schlüssel |
UMFZMZGXBJNXDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967798.png)

![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)

![11-{(5Z)-5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11967831.png)

![Ethyl 4,5-dimethyl-2-[2-(4-oxo-3-phenyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyr imidino[4,5-b]thiophen-2-ylthio))acetylamino]thiophene-3-carboxylate](/img/structure/B11967852.png)
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11967867.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien](/img/structure/B11967870.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-butoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967884.png)
![Ethyl (2E)-2-[4-(allyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967886.png)
